Product packaging for Desmethylene paroxetine hydrochloride(Cat. No.:CAS No. 1394861-12-1)

Desmethylene paroxetine hydrochloride

Cat. No.: B593074
CAS No.: 1394861-12-1
M. Wt: 353.8
InChI Key: GIPUDSSHAJOHQK-LINSIKMZSA-N
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Description

Contextualization within Paroxetine (B1678475) Metabolism Research

Desmethylene Paroxetine is the principal catechol metabolite of Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.netnih.govmdpi.com The metabolic conversion of Paroxetine is a critical area of study, as it dictates the drug's pharmacokinetic profile and its potential for drug-drug interactions. The primary metabolic pathway involves the demethylenation of the methylenedioxyphenyl group of the Paroxetine molecule. pharmgkb.org This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. pharmgkb.orgnih.gov

The formation of Desmethylene Paroxetine is a key step in the biotransformation of Paroxetine. Following its formation, this catechol intermediate is readily cleared through further metabolic processes. mdpi.com These subsequent steps involve O-methylation by catechol-O-methyltransferase (COMT) to form two distinct methoxy (B1213986) metabolites. mdpi.com The resulting metabolites are then conjugated with glucuronic acid and sulfate (B86663), rendering them more water-soluble for excretion. mdpi.com It is noteworthy that the metabolites of Paroxetine, including Desmethylene Paroxetine, are considered to be essentially pharmacologically inactive. researchgate.netnih.govmedex.com.bd Research indicates that their potency at inhibiting serotonin uptake is, at most, 1/50th that of the parent compound, Paroxetine. medex.com.bd

Significance as a Metabolic Product and Related Compound

The significance of Desmethylene Paroxetine Hydrochloride Salt in pharmaceutical research is multifaceted. As a major urinary metabolite of Paroxetine, its presence and concentration in biological fluids can serve as an indicator of Paroxetine ingestion and metabolism. caymanchem.com This has implications for forensic analysis and toxicology, where the detection of this metabolite can confirm the use of the parent drug. caymanchem.com

Furthermore, the study of Desmethylene Paroxetine provides valuable insights into the activity of the CYP2D6 enzyme. Given that CYP2D6 is responsible for the metabolism of a significant number of clinically used drugs, and its activity can vary widely among individuals due to genetic polymorphisms, understanding the formation of this metabolite can contribute to the field of pharmacogenomics. nih.gov While not yet established as a routine clinical biomarker, the quantification of Desmethylene Paroxetine in relation to the parent drug could theoretically offer a window into an individual's CYP2D6 metabolic phenotype, potentially guiding personalized medicine approaches. nih.govunil.ch

From a drug development and manufacturing perspective, Desmethylene Paroxetine is also considered an important related compound or impurity. Its synthesis and characterization are crucial for developing analytical methods to ensure the purity and quality of the active pharmaceutical ingredient, Paroxetine. medchemexpress.com

Stereochemical Considerations and Isomeric Forms

The stereochemistry of Paroxetine and its metabolites is a critical aspect of its pharmacology. Paroxetine possesses two chiral centers, leading to the possibility of four stereoisomers. researchgate.net The therapeutically active form of Paroxetine is the (-)-trans-(3S,4R) enantiomer. researchgate.net Consequently, the Desmethylene Paroxetine that is formed in the body from the administration of the active drug retains this specific stereochemical configuration. The formal chemical name for this metabolite is 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, and it is the hydrochloride salt of this specific isomer that is the subject of this article. caymanchem.com

While the (-)-trans-(3S,4R) isomer is the most relevant from a metabolic standpoint, the other potential stereoisomers of Desmethylene Paroxetine include its enantiomer, the (+)-trans-(3R,4S) isomer, and two cis-isomers. The separation and characterization of the various stereoisomers of Paroxetine and its intermediates are important for ensuring the enantiomeric purity of the final drug product. nih.govnih.gov Analytical techniques such as chiral high-performance liquid chromatography (HPLC) have been developed for this purpose. nih.govnih.gov Although detailed research on the specific properties of the other stereoisomers of Desmethylene Paroxetine is limited, it is understood that stereochemistry plays a crucial role in the biological activity of molecules. Therefore, the focus remains on the (-)-trans-(3S,4R) isomer due to its direct lineage from the active enantiomer of Paroxetine.

PropertyValue
Formal Name 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride
CAS Number 1394861-12-1
Molecular Formula C₁₈H₂₀FNO₃ • HCl
Formula Weight 353.8 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 20 mg/ml

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClFNO3 B593074 Desmethylene paroxetine hydrochloride CAS No. 1394861-12-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747552
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159126-30-4
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Chemical Synthesis Methodologies and Precursor Pathways

Synthetic Routes for Desmethylene Paroxetine (B1678475) Hydrochloride

The primary synthetic route to Desmethylene Paroxetine Hydrochloride commences from the precursor, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. This approach, as outlined in scientific literature, focuses on the crucial step of demethylenation of a protected catechol moiety, which is a common strategy in the synthesis of catechol-containing compounds.

A key study by Segura et al. in 2003 detailed a synthetic pathway to the major metabolites of paroxetine, including the desmethylene analog. The synthesis confirms that the stereochemistry of the starting material is retained throughout the process, leading to the desired (3S,4R) configuration in the final product.

The general synthetic scheme can be summarized as follows:

Protection of the Hydroxyl Group : The synthesis often begins with the protection of the hydroxyl group on the catechol precursor to prevent unwanted side reactions during subsequent steps.

Coupling Reaction : The protected catechol precursor is then coupled with an appropriate derivative of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.

Deprotection and Demethylenation : The pivotal step involves the removal of the protecting group from the catechol moiety. In the context of synthesizing Desmethylene Paroxetine from a precursor that mimics Paroxetine's methylenedioxy bridge, this step would be a demethylenation to reveal the two hydroxyl groups of the catechol.

Salt Formation : The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid to improve its stability and handling properties.

The following table provides a simplified overview of the key reaction steps in the synthesis of this compound:

StepReactionKey Reagents and ConditionsProduct
1N-Demethylation of PrecursorPhenyl chloroformate, followed by hydrolysis(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
2Ether Linkage FormationCoupling with a protected catechol derivativeProtected Desmethylene Paroxetine intermediate
3Deprotection (Demethylenation)Cleavage of the protecting group (e.g., methylenedioxy bridge)Desmethylene Paroxetine (free base)
4Salt FormationHydrochloric Acid (HCl)This compound Salt

Precursors and Intermediates in Desmethylene Paroxetine Synthesis

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors and the stability of its intermediates.

The primary precursor for this synthesis is (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine . This chiral piperidine (B6355638) derivative contains the essential stereochemical configuration required for the final product. The synthesis of this precursor itself is a multi-step process that often starts from simpler, achiral starting materials.

Another critical component is the catechol moiety. In a laboratory setting, this is often introduced using a protected form of catechol, such as 1,2-dibenzyloxybenzene , to prevent oxidation of the hydroxyl groups during the synthesis.

Key intermediates in the synthetic pathway include:

N-protected (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine : The piperidine nitrogen is often protected (e.g., with a Boc group) to control its reactivity during coupling reactions.

Protected Desmethylene Paroxetine : This intermediate contains the fully assembled carbon skeleton of the final product but with the catechol hydroxyl groups masked by protecting groups.

The table below details the key precursors and intermediates:

Compound NameRole in SynthesisChemical Structure
(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidineKey PrecursorC₁₃H₁₈FNO
1,2-DibenzyloxybenzeneCatechol Source (Protected)C₂₀H₁₈O₂
N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidineIntermediateC₁₇H₂₄FNO₃
Protected Desmethylene Paroxetine IntermediateIntermediateVaries based on protecting group

Derivatization Strategies for Related Analogs

The catechol functional group in Desmethylene Paroxetine provides a versatile handle for the synthesis of related analogs. Derivatization strategies primarily focus on the modification of the two hydroxyl groups, which can lead to compounds with altered physicochemical properties and potentially different biological activities.

One of the most common derivatization strategies is O-alkylation . This involves the reaction of the catechol hydroxyl groups with alkylating agents to form mono- or di-ethers. For instance, selective methylation can yield the two isomeric guaiacol (B22219) derivatives, which are also known metabolites of paroxetine.

(3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

(3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine

Other potential derivatization strategies include:

O-Acylation : Reaction with acylating agents to form esters.

Formation of Cyclic Ethers or Acetals : Reaction with dihaloalkanes or aldehydes/ketones to form new rings incorporating the two oxygen atoms.

Sulfation and Glucuronidation : These are common metabolic pathways in vivo and can be replicated synthetically to produce sulfate (B86663) or glucuronide conjugates.

The following table summarizes potential derivatization reactions of the catechol moiety in Desmethylene Paroxetine:

Reaction TypeReagentsPotential Products
O-MethylationMethylating agent (e.g., dimethyl sulfate, methyl iodide)Mono- and di-methyl ethers (guaiacol and veratrole derivatives)
O-EthylationEthylating agent (e.g., ethyl iodide)Mono- and di-ethyl ethers
O-AcylationAcyl chloride or anhydride (B1165640) (e.g., acetyl chloride)Mono- and di-esters
Methylene (B1212753) Bridge FormationDihalomethane (e.g., dibromomethane)Recreation of a methylenedioxy ring, forming Paroxetine analogs

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds, potentially leading to the discovery of new molecules with unique properties.

Iii. Biotransformation and Preclinical Metabolic Investigations

Enzymatic Pathways Leading to Demethylenation of Paroxetine (B1678475)

The initial and rate-limiting step in the metabolism of paroxetine is the demethylenation of its methylenedioxy phenyl group. nih.govpharmgkb.org This reaction cleaves the methylenedioxy bridge, resulting in the formation of a catechol intermediate, which is desmethylene paroxetine. researchgate.netnih.govpharmgkb.org

This metabolic conversion is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. droracle.ai Extensive research has identified CYP2D6 as the main, high-affinity enzyme responsible for this transformation. nih.govclinpgx.org The process involves the oxidation of the methylene (B1212753) bridge, which can lead to the formation of a complex with the heme iron atom of the enzyme. nih.govmdpi.com

While CYP2D6 is the principal enzyme, other CYP450 isoforms contribute to paroxetine metabolism, particularly at higher concentrations or in individuals with reduced CYP2D6 function (poor metabolizers). clinpgx.orgnih.gov In vitro studies and population-based simulations have confirmed the involvement of CYP3A4, CYP1A2, CYP2C19, and CYP3A5. pharmgkb.orgclinpgx.orgnih.gov However, their roles are generally considered minor compared to the high-affinity activity of CYP2D6. pharmgkb.orgnih.gov The relative contribution of these enzymes is generally ranked as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. clinpgx.org The involvement of at least one other enzyme besides CYP2D6 is supported by observations that metabolism cannot be entirely inhibited by quinidine (B1679956) (a potent CYP2D6 inhibitor) and that microsomes from poor metabolizers still exhibit the ability to demethylenate paroxetine. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in Paroxetine Demethylenation

Enzyme Role in Paroxetine Metabolism Affinity Reference
CYP2D6 Primary, major contributor to demethylenation. High nih.gov, clinpgx.org, nih.gov
CYP3A4 Secondary contributor, particularly at higher concentrations. Low nih.gov, clinpgx.org
CYP1A2 Minor contributor, may be important in some individuals. Low nih.gov, clinpgx.org
CYP2C19 Limited contribution to metabolism. Low nih.gov, clinpgx.org
CYP3A5 Limited contribution to metabolism. Low nih.gov, clinpgx.org

Identification of Desmethylene Paroxetine as a Primary Metabolite

As a direct consequence of the initial enzymatic demethylenation, desmethylene paroxetine is considered a primary and major metabolite of paroxetine. nih.govmedchemexpress.comtheclinivex.com This catechol intermediate is the first product in the metabolic cascade before further transformations occur. nih.govpharmgkb.org Its identity as a major urinary metabolite has been confirmed in metabolic studies. medchemexpress.comcaymanchem.com The metabolites of paroxetine, including desmethylene paroxetine and its subsequent conjugates, are generally considered to be pharmacologically inactive. researchgate.netnih.govmdpi.com

Subsequent Metabolic Fate of Desmethylene Paroxetine (e.g., O-methylation)

Following its formation, the highly polar desmethylene paroxetine (catechol) undergoes extensive phase II metabolism, where it is converted into more water-soluble conjugates that can be readily excreted. nih.govcapes.gov.br The primary subsequent metabolic pathways are O-methylation and conjugation.

O-methylation: The catechol group of desmethylene paroxetine is a substrate for the enzyme Catechol-O-Methyltransferase (COMT). clinpgx.org This enzyme catalyzes the methylation of one of the hydroxyl groups, leading to the formation of two key methoxy-hydroxy metabolites:

Metabolite M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine. clinpgx.org

Metabolite M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine. clinpgx.org

Conjugation: Desmethylene paroxetine and its O-methylated derivatives can be further conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form highly polar and inactive conjugates. nih.govresearchgate.net These conjugates are the predominant forms of paroxetine metabolites found in urine. fda.gov

Additionally, the catechol intermediate can be oxidized to a reactive quinone species. This quinone can be detoxified through conjugation with glutathione (B108866) (GSH), forming sulfydryl conjugates. capes.gov.br This pathway prevents the reactive intermediate from covalently binding to cellular macromolecules. capes.gov.br

Table 2: Major Identified Metabolites of Paroxetine

Metabolite Name/Code Chemical Name Metabolic Pathway Reference
Desmethylene Paroxetine 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Phase I: Demethylenation (CYP450) caymanchem.com
Metabolite M-I (BRL 36610) (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine Phase II: O-methylation (COMT) clinpgx.org
Metabolite M-II (BRL 36583) (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine Phase II: O-methylation (COMT) clinpgx.org
Glucuronide/Sulfate Conjugates Not specified Phase II: Glucuronidation/Sulfation researchgate.net, nih.gov

Comparative Preclinical Metabolic Profiles of Paroxetine and Related Compounds

Metabolic studies of paroxetine have been conducted in both animals and humans, revealing largely similar pathways. researchgate.netmdpi.com Research using sandwich-cultured hepatocytes (SCH) from rats and humans showed that the in vitro metabolite profiles were comparable to the established in vivo metabolic pathways for both species. researchgate.net The primary route involves the formation of desmethylene paroxetine followed by conjugation. researchgate.net However, some species-specific differences in excretion have been noted. For instance, the biliary excretion index (BEI) of the M1-glucuronide metabolite was found to be higher in rat SCH (25.8% to 50.9%) compared to human SCH (15.1% to 16.7%). researchgate.net

Comparative studies have also been performed on different salt forms of paroxetine. A 4-week study in Sprague-Dawley rats comparing paroxetine mesylate with paroxetine hydrochloride (HCl) found no significant differences in the disposition of the compound. fda.gov Levels of total radioactivity (representing paroxetine and its metabolites) in various tissues, including the brain, were quantifiable and showed no major differences between the two salt forms, with the minor exception of a small increase in the liver after administration of the HCl salt. fda.gov

Enantioselective Metabolic Processes

Paroxetine is administered as a single, specific stereoisomer: the (-)-trans enantiomer, specifically (3S,4R)-4-(4-fluorophenyl)-3-(4-fluorophenoxymethyl)piperidine. nih.govnih.gov Consequently, its metabolism is inherently enantioselective, as the enzymatic processes, particularly the binding to and transformation by CYP2D6, are specific to this three-dimensional structure.

The importance of stereochemistry is evident in the synthesis and separation of paroxetine and its intermediates. Studies on the enantioseparation of a key synthetic intermediate, trans-(+/-)-3-Ethoxycarbonyl-4-(4'-fluorophenyl)-1-methylpiperidine-2,6-dione, highlight the differential behavior of enantiomers. nih.gov Using high-performance liquid chromatography (HPLC) with different chiral stationary phases (CSPs), researchers have quantified the separation of the trans-(+) and trans-(-) enantiomers. nih.gov These findings underscore the critical role of chirality in the molecular interactions that underpin both chemical separation and metabolic processes.

Table 3: Enantioseparation Parameters for a Paroxetine Intermediate

Chiral Stationary Phase Enantiomer Equilibrium Constant (K) Overall Mass Transfer Coefficient (k_f) (s⁻¹) Reference
Kromasil CHI-TBB trans-(+) 8.36 32.12 nih.gov
trans-(-) 9.37 33.18 nih.gov
Chiralpak AD-H trans-(+) 6.68 26.50 nih.gov
trans-(-) 4.13 46.85 nih.gov

Iv. Analytical Characterization and Quantification Techniques

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the cornerstone for separating Desmethylene Paroxetine (B1678475) from its parent compound, other metabolites, and matrix components. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most frequently utilized techniques for this purpose.

HPLC methods are fundamental for the analysis of Paroxetine and its related substances, including Desmethylene Paroxetine. While specific validated methods for the hydrochloride salt of the metabolite are not extensively detailed in publicly available literature, established methods for Paroxetine provide a strong basis for its analysis. For instance, a reverse-phase HPLC (RP-HPLC) method developed for Paroxetine utilizes a C18 column with UV detection. researchgate.net The isocratic mobile phase, consisting of a mixture of methanol (B129727), tetrahydrofuran, and a phosphate (B84403) buffer (pH 2.65) in a 53:5:42 (v/v/v) ratio, demonstrates effective separation of Paroxetine from related compounds. researchgate.net Detection is typically performed at the UV absorption maxima of the molecule, around 293 nm. researchgate.netuc.pt The purity of reference standards, often supplied as solutions in methanol, is routinely confirmed using such HPLC setups. humeau.comstudylib.net

ParameterHPLC Condition for Related Compound (Paroxetine)
Column Nova-Pak C18
Mobile Phase Methanol:Tetrahydrofuran:Phosphate Buffer (pH 2.65) (53:5:42 v/v)
Detection UV at 293 nm
Mode Isocratic
This table is based on a method developed for the parent compound, Paroxetine, and serves as a likely basis for the analysis of Desmethylene Paroxetine.

UHPLC, coupled with tandem mass spectrometry (UHPLC-MS/MS), represents a significant advancement for the sensitive and specific quantification of Desmethylene Paroxetine, particularly in complex biological matrices like plasma or urine. The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and superior resolution compared to conventional HPLC. Though detailed proprietary methods are common, published research on environmental and biological monitoring confirms the use of liquid chromatography-tandem mass spectrometry for the analysis of Desmethylene Paroxetine. tesisenred.net These methods are essential for determining trace levels of the metabolite in toxicological and forensic investigations. msacl.org The development of such methods involves optimizing the mobile phase gradient, column chemistry (typically C18), and MS/MS parameters for maximum sensitivity and specificity.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of Desmethylene Paroxetine Hydrochloride Salt. Mass spectrometry, nuclear magnetic resonance, and infrared/UV-visible spectroscopy each provide unique and complementary information.

Mass spectrometry is a powerful tool for both confirming the molecular weight and elucidating the structure of Desmethylene Paroxetine through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition. tesisenred.net For Desmethylene Paroxetine, the protonated molecule ([M+H]⁺) is observed at an exact mass of approximately 354.1267, corresponding to the molecular formula C₁₈H₂₁FNO₃⁺ (for the free base). tesisenred.net

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for definitive identification and quantification. A key fragmentation pathway involves the cleavage of the molecule, producing a significant fragment ion at m/z 192.1173. tesisenred.net This fragment is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in quantitative analyses using triple quadrupole mass spectrometers.

IonObserved m/zDescription
Precursor Ion [M+H]⁺ ~354.1267Protonated molecule of Desmethylene Paroxetine free base
Fragment Ion ~192.1173A major, characteristic product ion for use in MS/MS analysis
Data derived from high-resolution mass spectrometry analysis. tesisenred.net

NMR spectroscopy is the most definitive technique for the complete structural elucidation of organic molecules. While complete ¹H and ¹³C NMR spectral data for this compound Salt are typically provided on certificates of analysis by commercial suppliers of reference standards, they are not widely published in scientific literature. pharmaffiliates.comcerilliant.com The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenyl and dihydroxybenzene rings, as well as complex multiplets for the protons on the piperidine (B6355638) ring and the methylene (B1212753) bridge. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, confirming the carbon skeleton of the molecule. This data is vital for unequivocally confirming the identity and structure of the compound. pharmaffiliates.com

Infrared (IR) and UV-Visible spectroscopy provide valuable information regarding the functional groups and conjugated systems within the molecule.

UV-Visible Spectroscopy : The UV spectrum of Desmethylene Paroxetine is dictated by its aromatic rings. Due to the structural similarities to the parent compound, Paroxetine, its UV absorption maximum (λmax) in a solvent like ethanol (B145695) or methanol is expected to be in the range of 293-296 nm. researchgate.netsemanticscholar.org This characteristic absorption is utilized for quantification in HPLC analysis with a UV detector. An additional absorption maximum for the parent compound has been noted around 271 nm. pnrjournal.com

Infrared (IR) Spectroscopy : The FTIR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands for this compound Salt would include:

Broad O-H stretching from the catechol (dihydroxybenzene) group.

N-H stretching from the secondary amine hydrochloride in the piperidine ring.

Aromatic C-H and C=C stretching from the phenyl rings.

C-O stretching from the ether linkage.

A strong C-F stretching band from the fluorophenyl group. This spectral fingerprint is used to confirm the identity of the compound and is often provided with certified reference materials. pharmaffiliates.com

Chiral Analytical Separations and Stereoisomeric Analysis

The molecular structure of Desmethylene Paroxetine, like its parent compound Paroxetine, possesses two chiral centers, which gives rise to the possibility of four stereoisomers. mdpi.com The therapeutic activity of Paroxetine is specific to the (-)-trans-(3S, 4R) enantiomer, and thus, controlling the stereoisomeric purity of the active pharmaceutical ingredient and its related substances is of paramount importance. mdpi.com The stereochemical configuration of Desmethylene Paroxetine directly mirrors that of Paroxetine, making stereoisomeric analysis a critical aspect of its characterization.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral separation of Paroxetine and its analogs. Methods developed for the enantiomeric purity determination of Paroxetine are directly applicable to Desmethylene Paroxetine, often with minor modifications to optimize the separation. These methods typically employ chiral stationary phases (CSPs) that can differentiate between the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated high efficacy in resolving the stereoisomers of Paroxetine. For instance, a system based on a Chiralpak AD column (amylose derivative) has been successfully used for the enantiomeric separation of Paroxetine isomers. nih.gov Similarly, ovomucoid-based chiral stationary phases have also been employed, offering good resolution and sensitivity. nih.gov A new chromatographic method for the enantioseparation of (−)-trans-paroxetine and (+)-trans-paroxetine has been developed using an amylose ovomucoid-based chiral stationary phase. nih.gov

The selection of the mobile phase is also critical for achieving optimal chiral separation. Typical mobile phases for normal-phase chiral HPLC consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape and resolution. For reversed-phase applications, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol are used. nih.gov The resolution between the enantiomeric peaks is a key parameter in these analyses, with a resolution factor (Rs) greater than 1.5 generally considered indicative of a good separation.

A supercritical fluid chromatography (SFC) method has also been developed for the simultaneous separation of both chiral and achiral impurities of Paroxetine, offering a rapid and environmentally friendly alternative to traditional HPLC. nih.gov This technique, which uses supercritical carbon dioxide as the main mobile phase component, can provide excellent separation efficiency on polysaccharide-based chiral stationary phases. nih.gov

Method Validation Parameters for Analytical Procedures

The validation of analytical methods used for the quantification of this compound Salt is essential to ensure their reliability, accuracy, and precision. The validation process is guided by the International Council for Harmonisation (ICH) guidelines and encompasses several key parameters.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values are often determined based on the signal-to-noise ratio of the analytical response, typically being 3:1 for LOD and 10:1 for LOQ.

For analytical methods developed for Paroxetine and its related substances, these limits are crucial for controlling impurities at very low levels. The table below presents typical LOD and LOQ values from validated HPLC methods for Paroxetine and its impurities, which are representative of the sensitivity expected for methods analyzing Desmethylene Paroxetine.

Analytical MethodAnalyteLODLOQ
RP-HPLC researchgate.netParoxetine0.059 µg/mL0.181 µg/mL
UHPLC chromatographyonline.comParoxetine Hydrochloride10 ng/mL25 ng/mL
HPLC nih.gov(-)-trans-paroxetine5 ng/mL16 ng/mL
HPLC nih.gov(+)-trans-paroxetine5 ng/mL16 ng/mL
SFC researchgate.netParoxetine Impurities~0.05 µg/mL-

This table presents data for Paroxetine and its impurities as a reference for the expected performance of analytical methods for this compound Salt.

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For methods analyzing pharmaceutical impurities, the acceptance criterion for precision is often an RSD of not more than 5-10% at the LOQ level.

Accuracy is the closeness of the test results obtained by the method to the true value. It is usually determined by spiking a sample with a known quantity of the analyte and calculating the percentage recovery. The accuracy of the method is expected to be high, with recovery values typically falling within the range of 98-102% for the assay of the main component and often a wider range for impurities, such as 80-120%.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable criteria despite these minor changes.

The following table summarizes typical validation parameters for HPLC methods used for the analysis of Paroxetine and its related substances, which serve as a benchmark for methods intended for Desmethylene Paroxetine.

Validation ParameterTypical Finding for Paroxetine/Impurities
Precision (RSD) < 2% for assay; < 10% for impurities nih.gov
Accuracy (Recovery) 98-102% for assay; 93.8-105.3% for impurities nih.gov
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperature core.ac.uk

This table presents data for Paroxetine and its impurities as a reference for the expected performance of analytical methods for this compound Salt.

V. Pharmacological and Biochemical Investigations in Vitro and Mechanistic Studies

Evaluation of Enzyme Inhibition Potential (e.g., Serotonin (B10506) Transporter, Cytochrome P450 Enzymes)

A key measure of an SSRI's activity is its ability to inhibit the serotonin transporter. Paroxetine (B1678475) is one of the most potent inhibitors of 5-HT reuptake known. nih.govresearchgate.net Its metabolites, however, are reported to be essentially devoid of this pharmacological activity. researchgate.net While specific IC50 or Ki values for desmethylene paroxetine at the serotonin transporter are not prominently available in published literature, its characterization as an inactive metabolite implies a significantly diminished capacity to inhibit SERT compared to paroxetine.

Regarding cytochrome P450 enzymes, the metabolism of paroxetine itself is a subject of significant interest. Paroxetine is a mechanism-based inhibitor of CYP2D6. muni.czresearchgate.net This inhibition is believed to occur when the methylenedioxy group of paroxetine is metabolized to the catechol intermediate (desmethylene paroxetine), which can then be oxidized to a reactive ortho-quinone. This reactive intermediate can form a stable, inhibitory complex with the heme iron atom of the CYP2D6 enzyme, rendering it inactive. muni.cz Therefore, while desmethylene paroxetine is the product of a reaction that leads to CYP2D6 inhibition, studies detailing the potential for isolated desmethylene paroxetine to directly inhibit other CYP enzymes are lacking. Its high polarity compared to the parent compound would likely limit such interactions.

Assessment of Molecular Interaction with Biological Targets

While desmethylene paroxetine shows little activity at the primary targets of its parent compound, its interaction with other biological molecules has been investigated. A notable example is its interaction with G protein-coupled receptor kinase 2 (GRK2), an enzyme implicated in cardiovascular function.

A study specifically designed to probe the interaction of paroxetine and its analogues with GRK2 provided direct comparative data. Using in vitro kinase assays and thermostability shift assays, researchers demonstrated that desmethylene paroxetine has a markedly lower affinity and inhibitory potency for GRK2 compared to paroxetine. The crystal structure of the GRK2-paroxetine complex revealed that the loss of the methylene (B1212753) group in desmethylene paroxetine was predicted to reduce favorable van der Waals interactions within the adenine-binding subsite of the kinase. acs.orgepdf.pub This structural difference provides a molecular basis for the observed reduction in binding and inhibition.

Table 2: Comparative In Vitro Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2) This table shows the significant decrease in inhibitory potency of Desmethylene Paroxetine compared to the parent compound, Paroxetine, against GRK2.

Data adapted from Homan K.T., et al. (2014), which indicated a 2.5 to 3.5-fold decrease in the pIC50 value for desmethylene paroxetine depending on the substrate used in the GRK2 inhibition assay. epdf.pub

Absence or Attenuation of Pharmacological Activity Compared to Parent Compound

General Statements of Inactivity: Multiple reviews and primary research articles describe the metabolites of paroxetine as pharmacologically inactive or, at best, possessing only a fraction (≤ 2%) of the parent compound's potency. researchgate.netnih.govdrugbank.comacs.org

Loss of Affinity for Primary Target: As the primary metabolite, its classification as inactive implies a profound loss of inhibitory activity at the serotonin transporter (SERT), the main target of paroxetine.

Specific Target Interaction Data: The direct investigation of GRK2 shows a quantifiable and significant reduction in binding affinity and inhibitory potency for desmethylene paroxetine relative to paroxetine. epdf.pub

This attenuation of activity is consistent with the significant increase in polarity that results from the demethylenation of the methylenedioxy group to form the catechol. This structural change is expected to hinder its ability to cross the blood-brain barrier and to interact with the lipophilic binding pockets of many central nervous system receptors and transporters.

Mechanistic In Vitro Toxicology at the Cellular Level

While desmethylene paroxetine is considered pharmacologically inert in the context of neurotransmitter modulation, its chemical structure as a catechol raises toxicological considerations. Catechols can undergo oxidation to form highly reactive ortho-quinones, which are electrophilic species capable of covalently binding to cellular macromolecules, including proteins and DNA.

In vitro studies using human liver microsomes have provided mechanistic insight into this potential toxicity. When [3H]-labeled paroxetine was incubated with liver microsomes, researchers observed NADPH-dependent irreversible binding of radioactivity to proteins. acs.org This covalent binding is indicative of the formation of a reactive metabolite. The process involves the CYP-mediated formation of the paroxetine-catechol (desmethylene paroxetine), which is then oxidized to the reactive quinone species. muni.czepdf.pub

The addition of reduced glutathione (B108866) (GSH), a cellular nucleophile and detoxifying agent, to these in vitro incubations dramatically reduced the extent of covalent binding. acs.org This occurs because the reactive quinone readily reacts with GSH to form stable glutathione conjugates, effectively scavenging the reactive intermediate before it can damage cellular macromolecules. muni.czepdf.pub This mechanism suggests that cellular levels of glutathione are a critical factor in mitigating the potential cytotoxicity of paroxetine metabolism. While direct studies on the cytotoxicity of isolated desmethylene paroxetine on cell lines like HepG2 are not widely reported, the evidence for its role as a precursor to a reactive quinone species is a key finding in understanding the mechanistic toxicology at a cellular level. researchgate.net

Vi. Role As a Pharmaceutical Reference Standard and Impurity

Qualification and Characterization as a Reference Standard for Paroxetine (B1678475)

The qualification of Desmethylene Paroxetine Hydrochloride Salt as a pharmaceutical reference standard is a rigorous process that establishes its identity, purity, and potency. This process is essential to ensure that the standard is suitable for its intended analytical purpose, which includes serving as a benchmark for the quantification of this impurity in Paroxetine.

Certified reference materials (CRMs) of this compound Salt are available from various suppliers and are accompanied by a comprehensive Certificate of Analysis (CoA). sigmaaldrich.comklivon.com The characterization and qualification of these standards typically involve a battery of analytical techniques to confirm the compound's structure and assess its purity.

Key Characterization Techniques for Reference Standards:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the molecular structure by providing detailed information about the arrangement of atoms within the molecule. element.comajrconline.org
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that help to confirm the identity of the compound. element.comajrconline.org
Fourier-Transform Infrared (FT-IR) Spectroscopy Provides information about the functional groups present in the molecule, serving as a fingerprint for the compound. element.com
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the reference standard by separating it from any potential impurities. klivon.com
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal characteristics of the compound, which can be an indicator of purity. element.com
Elemental Analysis (CHN) Confirms the elemental composition of the molecule. klivon.com

The data generated from these analyses provide a comprehensive profile of the reference standard, ensuring its suitability for use in quantitative analysis and as a comparator in analytical methods. element.com

Identification and Control in Paroxetine Drug Substance and Product

Desmethylene Paroxetine can be present in Paroxetine drug substance as a process-related impurity or can form as a degradation product during the shelf life of the drug product. Therefore, its identification and control are critical aspects of quality control for Paroxetine.

Forced degradation studies are often conducted on Paroxetine to intentionally degrade the active pharmaceutical ingredient (API) under various stress conditions (e.g., acid, base, oxidation, heat, light). amazonaws.comresearchgate.net These studies help to identify potential degradation products, including Desmethylene Paroxetine, and to develop and validate analytical methods that can effectively separate and quantify these impurities. amazonaws.comresearchgate.net

The primary analytical technique used for the identification and quantification of impurities in Paroxetine is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). researchgate.netnifdc.org.cnchromatographyonline.com These methods are developed to be stability-indicating, meaning they can separate the API from its impurities and degradation products. nih.gov

Typical HPLC Method Parameters for Paroxetine Impurity Profiling:

ParameterTypical Conditions
Column C18 (e.g., Inertsil, Welchrom) nih.govresearchgate.net
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403), ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724), methanol) chromatographyonline.comresearchgate.netcore.ac.uk
Detection UV-Visible or Photodiode Array (PDA) Detector, Mass Spectrometer (MS) nifdc.org.cnnih.gov
Flow Rate Typically 0.8 - 1.5 mL/min core.ac.uknih.gov

The control of Desmethylene Paroxetine in the final drug product is managed by setting an acceptance criterion, or limit, in the drug product specification. This limit is established based on data from stability studies and toxicological assessments.

Importance in Analytical Method Development and Validation for Paroxetine Impurity Profiling

The availability of a well-characterized reference standard for this compound Salt is paramount for the development and validation of robust analytical methods for impurity profiling of Paroxetine.

During method development, the reference standard is used to:

Optimize Separation: Ensure that the chromatographic conditions can adequately separate the Desmethylene Paroxetine peak from the Paroxetine peak and other potential impurities. chromatographyonline.com

Confirm Peak Identity: Verify the retention time and spectral characteristics of the impurity peak in a sample chromatogram.

In method validation, the reference standard is essential for assessing several key performance parameters of the analytical method, as outlined by the International Council for Harmonisation (ICH) guidelines. chromatographyonline.com

Role of Desmethylene Paroxetine Reference Standard in Method Validation:

Validation ParameterHow the Reference Standard is Used
Specificity The method's ability to assess the analyte unequivocally in the presence of other components is demonstrated by spiking the sample with the impurity standard to show that they are well-resolved. researchgate.net
Linearity A calibration curve is generated using a series of dilutions of the reference standard to demonstrate a linear relationship between the concentration and the analytical response. chromatographyonline.comresearchgate.net
Accuracy The recovery of a known amount of the impurity standard spiked into a placebo or sample matrix is measured to assess the closeness of the test results to the true value. chromatographyonline.com
Precision (Repeatability and Intermediate Precision) The variability of the results is assessed by repeatedly analyzing samples containing the impurity standard. chromatographyonline.com
Limit of Quantitation (LOQ) and Limit of Detection (LOD) The lowest concentration of the impurity that can be reliably quantified and detected is determined using the reference standard. chromatographyonline.comresearchgate.net

By using a qualified reference standard for Desmethylene Paroxetine, pharmaceutical manufacturers can ensure that their analytical methods are accurate, reliable, and fit for the purpose of monitoring and controlling this impurity in Paroxetine products.

Regulatory Perspectives on Metabolite and Impurity Control

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the control of impurities in new drug substances and products. europa.eufda.gov These guidelines, primarily the ICH Q3A(R2) and Q3B(R2), provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. ich.orgeuropa.eu

A key aspect of these regulations is the concept of "qualification," which is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level. ich.orgeuropa.eu

The regulatory guidelines state that an impurity that is also a significant metabolite in animal and/or human studies is generally considered qualified. ich.orgeuropa.eunih.gov This is a critical consideration for Desmethylene Paroxetine, which is a known major metabolite of Paroxetine. medchemexpress.com If the level of the impurity in the drug product does not exceed the level of the metabolite observed in human or animal safety studies, further non-clinical safety testing of the impurity may not be necessary. nih.gov

ICH Qualification Thresholds for Impurities in New Drug Substances:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: ICH Q3A(R2) Guideline ich.org

The FDA has also issued specific guidance on the safety testing of drug metabolites. federalregister.govraps.org This guidance recommends that metabolites that are present at concentrations greater than 10% of the parent drug's systemic exposure at steady state should be identified and characterized. raps.org

For DNA reactive (mutagenic) impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. ich.org If a metabolite is found to be mutagenic, its control as an impurity becomes even more critical.

In the context of Abbreviated New Drug Applications (ANDAs) for generic drugs, the level of an impurity is often justified by comparing it to the level present in the reference listed drug (RLD). youtube.com If the level of Desmethylene Paroxetine in a generic Paroxetine product is comparable to or lower than that in the innovator product, it is generally considered acceptable.

Vii. Theoretical and Computational Molecular Studies

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations for paroxetine (B1678475) and its metabolites are primarily focused on their interaction with the serotonin (B10506) transporter (SERT) and cytochrome P450 (CYP) enzymes, particularly CYP2D6. pharmgkb.orgnih.gov Paroxetine itself is a potent inhibitor of SERT, which is the basis of its therapeutic action. clinpgx.org Computational studies have been employed to elucidate the binding mechanisms of paroxetine to SERT.

Docking studies have also been crucial in understanding paroxetine's inhibitory effects on CYP2D6. nih.gov Paroxetine is not only a substrate but also a potent inhibitor of this enzyme. nih.govclinpgx.org Computational models have shown that the metabolism of paroxetine, which leads to the formation of desmethylene paroxetine, involves the oxidation of the methylene (B1212753) bridge, which then forms a complex with the heme iron atom of the enzyme. nih.gov A comparative computational investigation has suggested that inactivation at the secondary amine of paroxetine is thermodynamically more favorable due to a lower energy barrier for the dehydration of the hydroxylated paroxetine complex compared to its methylenedioxy counterpart. semanticscholar.org

While specific docking studies on desmethylene paroxetine with SERT are not widely documented, it is generally understood that the major metabolites of paroxetine are significantly less pharmacologically active at the serotonin transporter. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in investigating the electronic structure and reactivity of paroxetine and its metabolites. These studies provide insights into the molecule's stability, reactivity, and the electronic properties that govern its interactions with biological targets.

A key application of quantum chemical calculations has been in studying the mechanism of CYP2D6 inhibition by paroxetine. These computational approaches help to understand the electronic rearrangements that occur during the metabolic process, including the demethylenation that produces desmethylene paroxetine. semanticscholar.org

Prediction of Metabolic Sites and Pathways

Computational tools play a significant role in predicting the metabolic fate of xenobiotics, including paroxetine. The primary metabolic pathway for paroxetine is the demethylenation of the methylenedioxy phenyl group, a reaction predominantly catalyzed by CYP2D6, leading to the formation of a catechol intermediate, which is desmethylene paroxetine. pharmgkb.orgnih.govnih.govclinpgx.org

In individuals with reduced CYP2D6 activity, other enzymes such as CYP3A4 and CYP1A2 are thought to play a more significant role in paroxetine metabolism. clinpgx.orgmdpi.com Population-based simulations have been used to estimate the contributions of various CYP isoforms to paroxetine metabolism. clinpgx.orgsemanticscholar.org

A novel computational method has been developed to predict the likelihood of CYP-mediated hydroxylation at CH2 sites in xenobiotics, which could be applied to understand the metabolic activation of N-nitroso-paroxetine, a potential derivative. This highlights the ongoing development of computational models to better predict metabolic pathways.

Conformation Analysis and Stereochemical Modeling

The stereochemistry of paroxetine is crucial for its biological activity. The commercial form of paroxetine is the (3S,4R) isomer. nih.gov Conformational analysis and stereochemical modeling are essential to understand how the three-dimensional structure of paroxetine and its metabolites influences their interaction with binding sites on proteins like SERT and CYP enzymes.

The synthesis of paroxetine and its major metabolites has confirmed the stereochemical integrity of the molecule throughout its metabolic transformations. nih.gov Computational modeling can further elucidate the preferred conformations of desmethylene paroxetine and how its shape and charge distribution differ from the parent compound, which in turn affects its biological activity and clearance.

Q & A

Q. How is Desmethylene Paroxetine Hydrochloride Salt identified and characterized as a metabolite of Paroxetine Hydrochloride?

this compound Salt (C₁₈H₂₁ClFNO₃) is a non-conjugated metabolite of Paroxetine, formed via oxidative demethylation. Identification involves chromatographic separation (e.g., HPLC) coupled with mass spectrometry (LC-MS/MS) to detect its molecular ion (m/z 365.8) and fragmentation patterns. Structural confirmation requires 2D-NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, to assign hydrogen and carbon signals, particularly focusing on the catechol intermediate structure resulting from demethylation .

Q. What analytical methods are recommended for distinguishing Desmethylene Paroxetine from its parent drug and related impurities?

Use orthogonal methods:

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 295 nm), optimized using USP Paroxetine Hydrochloride System Suitability Mixture A RS as a reference .
  • Spectroscopy : 2D-NMR (e.g., DEPT 135° and HMBC) to differentiate between Paroxetine’s methoxy group and Desmethylene’s hydroxyl groups .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation pathways, particularly distinguishing between Desmethylene (loss of methyl group) and other impurities like Paroxetine Related Compound B .

Q. What is the role of Desmethylene Paroxetine in pharmacokinetic studies of Paroxetine?

As a major metabolite, Desmethylene Paroxetine contributes to Paroxetine’s elimination profile. Quantify its plasma concentrations using validated LC-MS/MS methods with deuterated internal standards. Key parameters include its half-life (t₁/₂), metabolic ratio (parent/metabolite), and potential for enterohepatic recirculation, which may explain interpatient variability in Paroxetine’s efficacy .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing high-purity this compound Salt for reference standards?

  • Synthetic route : Start with Paroxetine Hydrochloride and employ oxidative demethylation using agents like boron tribromide (BBr₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 9:1) .
  • Purification : Use preparative HPLC with a gradient elution (acetonitrile:ammonium acetate buffer) to isolate the metabolite. Confirm purity (>98%) via peak area normalization and absence of related substances (e.g., Paroxetine mesylate) in USP monographs .

Q. What experimental strategies are effective for studying the stability of Desmethylene Paroxetine under varying physicochemical conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1N HCl/NaOH). Monitor degradation products via stability-indicating HPLC .
  • Polymorphism screening : Perform X-ray diffraction (XRPD) and DSC to assess hygroscopicity and salt-form transitions (e.g., hemihydrate vs. anhydrate), which impact solubility and bioavailability .

Q. How can computational modeling predict the metabolic pathways and toxicity profile of Desmethylene Paroxetine?

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase II metabolism (e.g., glucuronidation of the catechol group) and assess potential reactive oxygen species (ROS) generation.
  • Validation : Compare predictions with in vitro hepatocyte assays (e.g., CYP450 inhibition/induction studies) and in vivo rodent models to evaluate hepatotoxicity .

Q. What regulatory considerations apply to developing Desmethylene Paroxetine as a biomarker or drug candidate under the 505(b)(2) pathway?

  • Data bridging : Leverage existing safety/efficacy data from Paroxetine Hydrochloride (reference listed drug) for pharmacokinetic equivalence studies.
  • Comparative studies : Conduct bioequivalence trials comparing Desmethylene’s exposure (AUC, Cmax) to Paroxetine, emphasizing its unique catechol-mediated antioxidant properties .

Methodological Considerations Table

Research ObjectiveKey MethodsCritical ParametersReferences
Metabolite IdentificationLC-MS/MS, 2D-NMRm/z 365.8, DEPT 135°, HMBC correlations
Stability TestingForced degradation, XRPDDegradation products, polymorphic transitions
Regulatory ComplianceBioequivalence trialsAUC, Cmax ratios vs. Paroxetine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.